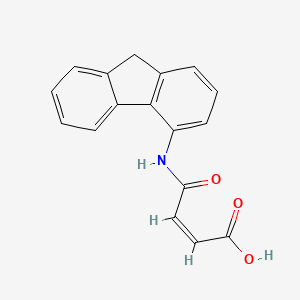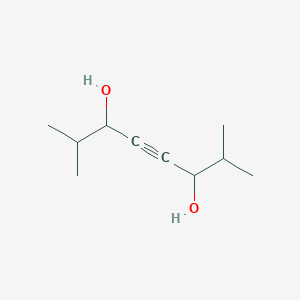
2,7-Dimethyloct-4-yne-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyloct-4-yne-3,6-diol is an organic compound with the molecular formula C₁₀H₁₈O₂ It is characterized by the presence of two hydroxyl groups (-OH) and a triple bond between carbon atoms at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-4-yne-3,6-diol can be synthesized through several methods. One common approach involves the reaction of acetylene with 3-methyl-2-butanone under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to achieve high purity levels of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyloct-4-yne-3,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alkenes or alkanes .
Applications De Recherche Scientifique
2,7-Dimethyloct-4-yne-3,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyloct-4-yne-3,6-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds with other molecules due to its hydroxyl groups, influencing various biochemical pathways. The triple bond also allows for unique reactivity, enabling the compound to participate in diverse chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethyloct-4-yne: Lacks the hydroxyl groups, resulting in different chemical properties.
2,7-Dimethyl-4-octin-3,6-diol: A stereoisomer with similar but distinct reactivity.
4-Octyne-3,6-diol,2,7-dimethyl: Another isomer with variations in molecular structure.
Uniqueness
2,7-Dimethyloct-4-yne-3,6-diol is unique due to its combination of hydroxyl groups and a triple bond, providing a versatile platform for chemical modifications and applications. Its distinct structure allows for specific interactions and reactivity not observed in similar compounds .
Propriétés
Numéro CAS |
6339-21-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2,7-dimethyloct-4-yne-3,6-diol |
InChI |
InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,1-4H3 |
Clé InChI |
FHOQZOTZSZDBES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#CC(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


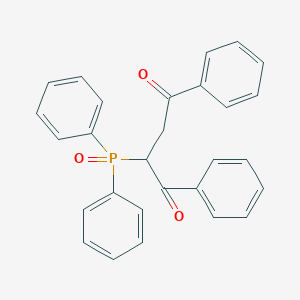
![1-hexadecyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B14731765.png)
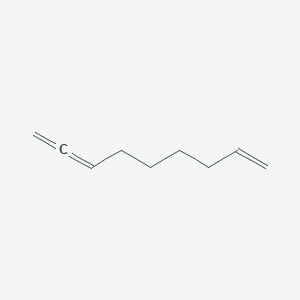
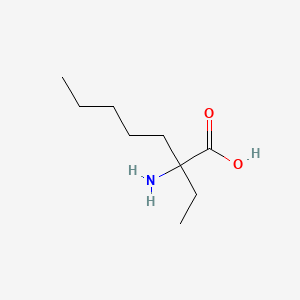

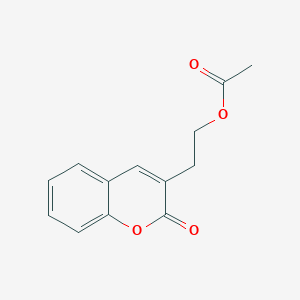

![1-[4-(2-Pyrrolidin-1-ylethyl)phenyl]ethanone](/img/structure/B14731786.png)
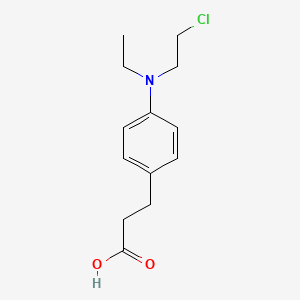

![Bis[(3-bromophenyl)methyl]mercury](/img/structure/B14731800.png)

![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
